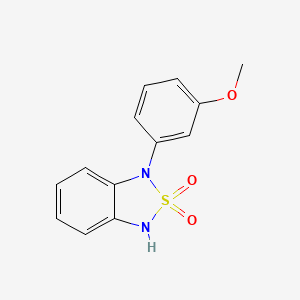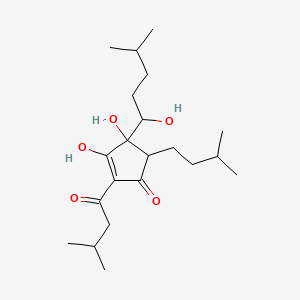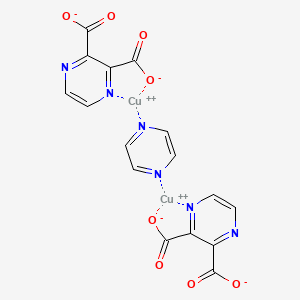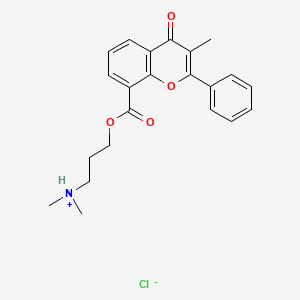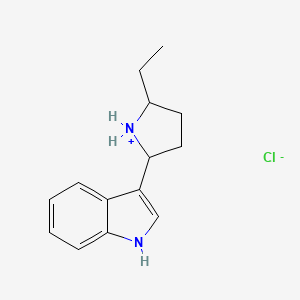
3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
化学反応の分析
Types of Reactions
3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Spiroindole derivatives: Compounds with spirocyclic structures involving indole rings.
Azepinoindole: A tricyclic indole derivative synthesized through multiple steps.
Uniqueness
3-(5-Ethyl-2-pyrrolidinyl)indole hydrochloride is unique due to its specific structural features, including the presence of a pyrrolidinyl group and an ethyl substituent. These features may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
特性
CAS番号 |
19137-74-7 |
|---|---|
分子式 |
C14H19ClN2 |
分子量 |
250.77 g/mol |
IUPAC名 |
3-(5-ethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-2-10-7-8-14(16-10)12-9-15-13-6-4-3-5-11(12)13;/h3-6,9-10,14-16H,2,7-8H2,1H3;1H |
InChIキー |
XXMNRAZBBDMFIH-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC([NH2+]1)C2=CNC3=CC=CC=C32.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


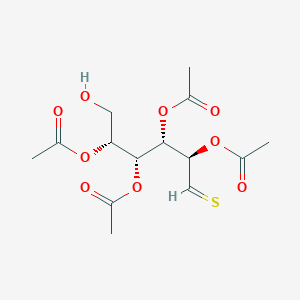

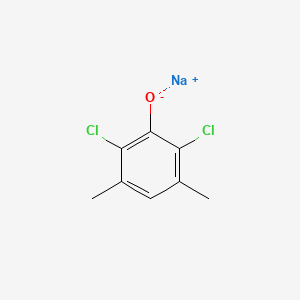

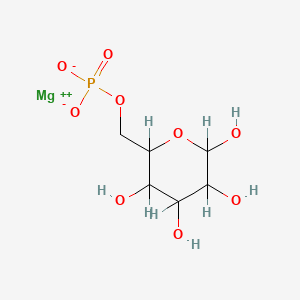
![ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B15343319.png)
![2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
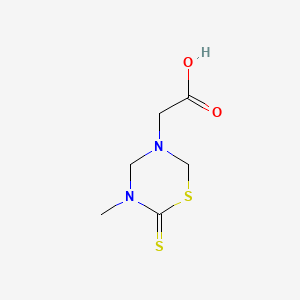
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)
